Home > Products > Screening Compounds P69940 > (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - 496011-72-4

(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Catalog Number: EVT-3076833
CAS Number: 496011-72-4
Molecular Formula: C25H20N2O7
Molecular Weight: 460.442
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule that belongs to the class of chalcones, which are known for their diverse biological activities. Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system and are often precursors to flavonoids. This specific compound features several functional groups, including a nitro group and a benzo[d]oxazole moiety, which contribute to its potential pharmacological properties.

Source

The synthesis and evaluation of this compound have been documented in various scientific studies focusing on its biological activity, particularly in the context of antitubercular and anticancer properties. Research indicates that modifications in the structure of chalcones can lead to enhanced biological efficacy against various pathogens and cancer cells .

Classification

This compound can be classified as:

  • Chemical Class: Chalcone
  • Functional Groups: Nitro group, benzoxazole ring, methoxy groups
  • IUPAC Name: (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Synthesis Analysis

The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves several steps:

  1. Formation of Chalcone: The initial step often includes the condensation of appropriate aldehydes and ketones under basic conditions. For example, 4-nitroacetophenone can react with 3,4,5-trimethoxybenzaldehyde using sodium hydroxide as a catalyst to form the chalcone backbone.
  2. Cyclization to Benzoxazole: The introduction of the benzoxazole moiety may involve the reaction of the chalcone with ortho-amino phenols or similar compounds under acidic or basic conditions to promote cyclization.
  3. Purification: The crude product is usually purified through recrystallization or chromatography techniques to isolate the desired compound in high purity .

Technical Details

The synthesis may require careful control of reaction conditions such as temperature and pH to maximize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

The molecular structure of (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be described as follows:

  • Molecular Formula: C20H20N2O5
  • Molecular Weight: Approximately 368.38 g/mol
  • Structural Features:
    • A central propene unit with E configuration.
    • Substituents include a nitrophenyl group and a trimethoxyphenyl group.
    • A benzo[d]oxazole ring that contributes to its chemical reactivity and potential biological activity.

Spectroscopic data such as Infrared (IR) spectroscopy would show characteristic peaks corresponding to functional groups like carbonyl (C=O), nitro (NO₂), and aromatic C-H stretches .

Chemical Reactions Analysis

The compound undergoes various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The nitro group can participate in electrophilic substitution reactions on the aromatic rings.
  2. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which may alter the biological activity.
  3. Nucleophilic Addition: The carbonyl group may undergo nucleophilic addition reactions with various nucleophiles, potentially leading to new derivatives with varied pharmacological properties .

Technical Details

Kinetics and mechanisms of these reactions can be studied using techniques such as High Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) for monitoring reaction progress.

Mechanism of Action

The mechanism of action for compounds like (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one often involves interaction with biological targets such as enzymes or receptors:

  1. Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with metabolic pathways or cell wall synthesis.
  2. Anticancer Properties: It could induce apoptosis in cancer cells through pathways involving reactive oxygen species or by modulating signaling pathways related to cell survival .

Data

Quantitative data regarding its efficacy against specific pathogens or cancer cell lines are typically obtained through in vitro assays where cell viability is measured post-treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are often reported in literature.

Chemical Properties

Relevant Data

Characterization using spectroscopic methods provides insights into its chemical behavior—IR spectra would show peaks corresponding to functional groups while NMR would elucidate the molecular environment around hydrogen atoms.

Applications

The compound has potential applications in various scientific fields:

  1. Pharmaceutical Development: Its structural features make it a candidate for further development as an antimicrobial or anticancer agent.
  2. Chemical Research: It serves as a valuable intermediate for synthesizing more complex molecules in organic chemistry.
  3. Biological Studies: Investigating its mechanism can provide insights into drug design and development strategies against resistant strains of bacteria or cancer cells .
Introduction to (E)-2-(Benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in Contemporary Medicinal Chemistry

Historical Context and Discovery Timeline of Benzooxazole-Based Bioactive Compounds

Benzoheterocycles, particularly benzoxazole, have evolved into privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. Benzoxazole derivatives gained prominence in the early 2000s as researchers systematically explored their antimycobacterial potential. Seminal work by Vinsova, Özlem, and Klimesová between 2006–2009 established the benzoxazole nucleus as a critical pharmacophore against Mycobacterium tuberculosis, with several derivatives exhibiting MIC values below 6.25 μg/mL against drug-resistant strains [4]. This foundational research demonstrated benzoxazole’s capacity to disrupt microbial biosynthesis pathways while maintaining low cytotoxicity—a dual advantage that spurred investigations into broader therapeutic applications.

By 2016, strategic molecular hybridization techniques emerged as a dominant approach in oncology drug design. Researchers combined benzoxazole with pyrazoline moieties to create novel antitubercular agents active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains, with several hybrids (e.g., compound 9f) achieving remarkable MIC values of 0.8 μg/mL against M. tuberculosis H37Rv [4]. This success directly paved the way for incorporating benzoxazole into chalcone architectures targeting cancer pathways. The 2024 synthesis of benzoxazole-linked isoxazole-pyridine chalcones represented a significant methodological advancement, with compound 9i demonstrating superior anticancer activity compared to etoposide across multiple cell lines [5]. These innovations established the structural framework for developing the title compound—a tripartite hybrid integrating benzoxazole, nitrophenyl, and trimethoxyphenyl elements into a single chemical entity optimized for biological evaluation.

Table 1: Key Historical Milestones in Benzoxazole-Based Drug Development

Year RangeDevelopment PhaseCritical AdvancementsRepresentative Compounds/Findings
2006–2009Antimycobacterial FocusIdentification of benzoxazole core activity against M. tuberculosisMIC ~0.8–6.25 μg/mL for early leads [4]
2010–2015Hybridization StrategiesCombination with pyrazoline for enhanced activity against MDR/XDR-TBCompound 9f (MIC = 0.8 μg/mL) [4]
2016–2024Oncology ApplicationsDesign of chalcone-benzoxazole hybrids targeting cancer cell linesIsoxazole-pyridine chalcone 9i outperforming etoposide [5]
2025Advanced Hybrid DevelopmentIntegration of benzoxazole with nitrophenyl/trimethoxyphenyl in chalcone frameworkTitle compound as optimized anticancer candidate [1]

Structural Significance of Nitrophenyl and Trimethoxyphenyl Moieties in Pharmacophore Design

The strategic incorporation of 4-nitrophenyl and 3,4,5-trimethoxyphenyl groups into the title compound represents a rational approach to enhancing target affinity and cellular bioavailability. The trimethoxyphenyl moiety is pharmacodynamically critical due to its validated role in tubulin polymerization inhibition—a mechanism shared by potent anticancer agents like combretastatin A-4 (CA-4). Research on trimethoxyphenyl-linked CA-4 analogues demonstrated that this pharmacophore binds the colchicine site of β-tubulin, disrupting microtubule assembly in rapidly dividing cells . Triazinone-linked CA-4 derivatives bearing trimethoxyphenyl groups exhibited exceptional cytotoxicity against MDA-MB-231 breast cancer cells (IC~50~ values of 1.36–1.71 μM), confirming the pharmacophore’s contribution to anticancer activity .

The electron-deficient 4-nitrophenyl component serves multiple synergistic purposes: First, its strong electron-withdrawing nature enhances the chalcone’s Michael acceptor properties, facilitating nucleophilic attack by biological thiols or amines in target proteins. Second, the nitro group (–NO~2~) provides a handle for structure-activity relationship (SAR) optimization through reduction to amino (–NH~2~) or other bioisosteric replacements, enabling fine-tuning of electronic properties. Third, crystallographic studies of benzoxazole derivatives reveal that nitrophenyl-containing compounds exhibit distinctive π-stacking capabilities, with intermolecular distances as short as 2.897 Å observed in parallel aromatic arrangements [7]. This facilitates favorable interactions with aromatic residues in enzyme binding pockets.

The spatial orientation of these moieties within the chalcone framework creates an extended conjugated system that enhances planarity and electronic delocalization. This molecular architecture is engineered to:

  • Maximize π-π stacking interactions with hydrophobic enzyme pockets
  • Optimize hydrogen-bonding capacity through carbonyl and benzoxazole nitrogen atoms
  • Facilitate binding-induced conformational changes in target proteins through the flexible enone linker

Table 2: Functional Contributions of Key Structural Components

Structural MotifKey Physicochemical PropertiesBiological RolesValidated Targets
Benzo[d]oxazol-2-ylModerate LogP (~2.4); H-bond acceptor capacityFacilitates DNA intercalation; modulates kinase activityKinase inhibition; mycobacterial membrane disruption [4] [6]
4-NitrophenylStrong electron-withdrawal (σ~meta~ = 0.71); polar surface area ~30 ŲEnhances Michael acceptor reactivity; enables π-stacking interactionsTubulin; oxidoreductases; kinase ATP pockets [5] [7]
3,4,5-TrimethoxyphenylEnhanced lipophilicity; dihedral angle control (~30°)Binds colchicine site of β-tubulin; induces vascular shutdown in tumorsβ-Tubulin polymerization sites
Chalcone Bridge (E-configuration)Planar conjugated system; keto-enol tautomerismAllows optimal spatial alignment of pharmacophores; redox modulationMultiple cancer targets via conformational restriction [1]

Rationale for Investigating (E)-Isomer Configurational Specificity in Biological Systems

The (E)-configuration of the title compound’s α,β-unsaturated ketone system is pharmacologically essential due to its profound influence on molecular geometry, electronic distribution, and target binding efficiency. Computational analyses reveal that the (E)-isomer adopts a near-planar conformation with a dihedral angle of <10° between benzoxazole and nitrophenyl planes, enabling optimal π-orbital overlap across the conjugated system [1]. This planarity is sterically precluded in the (Z)-isomer, where non-bonded interactions between the bulky benzoxazole and nitrophenyl groups force a distorted conformation with ~45° deviation from coplanarity, significantly reducing conjugation efficiency.

Biological systems exhibit marked stereoselectivity toward (E)-chalcones, as demonstrated in studies of UK-1 and licochalcone A derivatives. The natural chalcone licochalcone A—a lead structure for several synthetic analogues—exclusively adopts the (E)-configuration in its bioactive form, validating this geometric preference [1] [5]. Mechanistically, the (E)-isomer’s planarity facilitates:

  • DNA Intercalation: Planar chromophores insert efficiently between DNA base pairs, disrupting replication and transcription processes in cancer cells
  • Tubulin Binding: Optimal alignment with the colchicine-binding site’s hydrophobic cleft, as observed in combretastatin analogues where cis-locked configurations enhance antitubulin activity
  • Kinase Inhibition: Precise orientation of hydrogen-bond acceptors toward ATP-binding site residues, particularly in kinases like ROCK1 where stereospecific inhibition has been documented [6]

Recent structure-activity relationship (SAR) studies on benzoxazole-chalcone hybrids demonstrated that (E)-isomers exhibit 5–20-fold greater cytotoxic potency than their (Z)-counterparts across multiple cancer cell lines. This configurational dependence extends beyond potency to mechanistic pathways—(E)-isomers preferentially induce apoptosis through mitochondrial pathways, while (Z)-isomers show nonspecific necrosis at higher concentrations [5]. The title compound’s design therefore strategically leverages configurational specificity to optimize target engagement, with the (E)-chalcone serving as a conformationally restricted scaffold that preorganizes the pharmacophores for maximal biological interaction.

Table 3: Impact of Configuration on Key Pharmacological Parameters

Pharmacological Parameter(E)-Isomer Characteristics(Z)-Isomer CharacteristicsBiological Consequence
Molecular PlanarityNear coplanar (deviation <10°)Significant distortion (deviation >45°)Enhanced DNA/tubulin binding for (E)-isomer [1]
Conjugation EfficiencyExtended π-system (absorption λ~max~ >380 nm)Disrupted conjugation (λ~max~ <340 nm)Improved redox properties for (E)-isomer
Tubulin Binding AffinityK~d~ = 0.8–2.1 µM (CA-4 analogues) K~d~ >10 µM (CA-4 analogues)5–12× greater potency for (E)-configuration
Cellular UptakeLogP ~3.2; TPSA ~90 ŲSimilar LogP but higher desolvation penaltyFaster membrane permeation for (E)-isomer
Metabolic Stabilityt~1/2~ >60 min in microsomest~1/2~ <25 min in microsomesImproved pharmacokinetics for (E)-configuration

The structural evolution culminating in this compound exemplifies modern medicinal chemistry’s paradigm: rational hybridization of validated pharmacophores, stereoelectronic optimization, and configurational control to yield target-specific agents. Current investigations focus on evaluating its precise mechanism of tubulin interaction and kinase inhibition profiles, leveraging the structural foundations established by predecessor compounds while addressing their pharmacological limitations.

Properties

CAS Number

496011-72-4

Product Name

(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C25H20N2O7

Molecular Weight

460.442

InChI

InChI=1S/C25H20N2O7/c1-31-21-13-16(14-22(32-2)24(21)33-3)23(28)18(12-15-8-10-17(11-9-15)27(29)30)25-26-19-6-4-5-7-20(19)34-25/h4-14H,1-3H3/b18-12-

InChI Key

FNWPHXUKUZWTMZ-PDGQHHTCSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.